1,3-Dioxane-5,5-dimethanol

Catalog No.
S1907555
CAS No.
6228-25-7
M.F
C6H12O4
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxane-5,5-dimethanol

CAS Number

6228-25-7

Product Name

1,3-Dioxane-5,5-dimethanol

IUPAC Name

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2

InChI Key

ZTISUHQLYYPYFA-UHFFFAOYSA-N

SMILES

C1C(COCO1)(CO)CO

Canonical SMILES

C1C(COCO1)(CO)CO

1,3-Dioxane-5,5-dimethanol is a chemical compound with the molecular formula C6H12O4C_6H_{12}O_4 and a molecular weight of approximately 148.16 g/mol. It features a dioxane ring structure, which is characterized by two oxygen atoms in a six-membered ring. The compound is recognized for its two hydroxymethyl groups attached to the 5-position of the dioxane ring, enhancing its reactivity and solubility in various solvents.

The compound is also known by several other names, including 5,5-dimethyl-1,3-dioxane and 1,3-dioxane, 5,5-dimethanol. Its structural uniqueness lies in the presence of both ether and alcohol functionalities, making it versatile for various

  • Esterification: It can react with carboxylic acids to form esters, particularly when heated with acetic acid.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form ethers or cyclic compounds.
  • Oxidation: The hydroxymethyl groups can be oxidized to aldehydes or ketones.
  • Nucleophilic Substitution: The hydroxyl groups can act as nucleophiles in substitution reactions with alkyl halides.

These reactions highlight the compound's potential for creating diverse derivatives useful in various fields such as materials science and pharmaceuticals .

Several methods are available for synthesizing 1,3-Dioxane-5,5-dimethanol:

  • Starting from Dioxane Derivatives: The compound can be synthesized from commercially available dioxanes through hydroxymethylation reactions using formaldehyde in the presence of a catalyst.
  • Reduction Reactions: Reduction of corresponding dioxanones or dioxanediols can yield 1,3-Dioxane-5,5-dimethanol.
  • Multistep Synthesis: It may also be synthesized through multi-step synthetic routes involving alkylation and subsequent reduction steps.

These methods allow for the production of the compound in varying purities and yields depending on the specific conditions employed .

Several compounds share structural similarities with 1,3-Dioxane-5,5-dimethanol. Here are some notable examples:

Compound NameStructure TypeKey Features
1,3-DioxaneDioxaneSimple ether structure without hydroxymethyl groups.
2-Methyl-1,3-dioxolaneDioxolaneContains one less carbon than 1,3-Dioxane-5,5-dimethanol.
1,4-DioxaneDioxaneSimilar ring structure but lacks hydroxymethyl groups.
Ethylene glycolGlycolTwo hydroxyl groups but lacks the dioxane ring structure.

The uniqueness of 1,3-Dioxane-5,5-dimethanol lies in its combination of both ether and alcohol functionalities within a cyclic structure. This dual functionality enhances its reactivity compared to simpler analogs like 1,3-Dioxane or Ethylene glycol .

XLogP3

-1.5

UNII

7J2K26L47G

Other CAS

6228-25-7

Wikipedia

1,3-dioxane-5,5-diyldimethanol

General Manufacturing Information

1,3-Dioxane-5,5-dimethanol: ACTIVE

Dates

Modify: 2023-08-16

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